REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH:7]=[O:8])([O-:3])=[O:2].[CH3:12][C:13](=[N:17]O)[C:14](=O)[CH3:15].[ClH:19].C(OCC)(=O)C>>[Cl:19][CH2:12][C:13]1[N:17]=[C:7]([C:6]2[CH:9]=[CH:10][CH:11]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=2)[O:8][C:14]=1[CH3:15] |f:2.3|
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Name
|
|
Quantity
|
18.67 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=O)C=CC1
|
Name
|
|
Quantity
|
12.5 g
|
Type
|
reactant
|
Smiles
|
CC(C(C)=O)=NO
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
Cl.C(C)(=O)OCC
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 16 hrs
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
ADDITION
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Details
|
A mixture of the residue, tetrahydrofuran (400 mL) and thionyl chloride (13.6 mL)
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Type
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TEMPERATURE
|
Details
|
was heated
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Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hrs
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
ADDITION
|
Details
|
ethyl acetate was added to the residue
|
Type
|
WASH
|
Details
|
The ethyl acetate layer was washed successively with saturated aqueous sodium hydrogen carbonate solution and saturated brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
the crude product obtained from a fraction
|
Type
|
WASH
|
Details
|
eluted with ethyl acetate-hexane (1:4-1:3
|
Type
|
WASH
|
Details
|
v/v) was washed with diethyl ether-hexane
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCC=1N=C(OC1C)C1=CC(=CC=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.67 g | |
YIELD: PERCENTYIELD | 8.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |